SDI-118

Description

Properties

CAS No. |

1651179-19-9 |

|---|---|

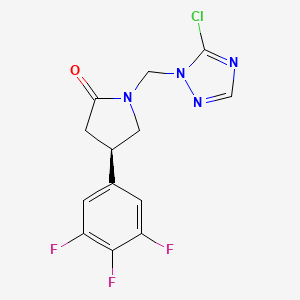

Molecular Formula |

C13H10ClF3N4O |

Molecular Weight |

330.69 g/mol |

IUPAC Name |

(4R)-1-[(5-chloro-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H10ClF3N4O/c14-13-18-5-19-21(13)6-20-4-8(3-11(20)22)7-1-9(15)12(17)10(16)2-7/h1-2,5,8H,3-4,6H2/t8-/m0/s1 |

InChI Key |

GPGBFZCJDZALPN-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |

Canonical SMILES |

C1C(CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into SDI-118: A Novel Procognitive SV2A Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDI-118, a novel, orally active small molecule that modulates the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). This compound has demonstrated procognitive effects in various animal models and has undergone first-in-human clinical trials, showing promise for the treatment of cognitive impairment in a range of neurological and psychiatric disorders.[1][2][3] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Target | Ligand | Assay Type | Preparation | IC50 (nM) | Selectivity | Reference |

| Human SV2A | Radioligand | Binding Assay | Recombinant hSV2A | 13 | >1000-fold over SV2B, >100-fold over SV2C | [1] |

Table 2: Pharmacokinetic Properties of this compound (Single Ascending Oral Doses in Healthy Male Subjects)

| Dose | Formulation | Tmax (median, hours) | Terminal Half-life (mean, hours) | Key Observation | Reference |

| 0.3 mg | Liquid | 1.5 | 34-50 (across all doses) | Rapid absorption. | [1] |

| 1 mg - 80 mg | Powder in capsule | 1.5 | 34-50 (across all doses) | Dose-proportional pharmacokinetics. | [1] |

| 10 mg (fed state) | Powder in capsule | 4 | Not specified | No significant food effect on Cmax and AUC. Tmax was delayed. | [3] |

Table 3: SV2A Target Occupancy of this compound in the Brain (Measured by [¹¹C]-UCB-J PET)

| Dose | Time Point | Mean SV2A Occupancy (%) | Key Observation | Reference |

| 1 mg | Tmax | ~20% | Dose-proportional occupancy. | [1] |

| 2 mg | Tmax | ~40% | Dose-proportional occupancy. | [1] |

| 10 mg | Tmax | ~70% | Dose-proportional occupancy. | [1] |

| 20 mg | Tmax | ~80% | Dose-proportional occupancy. | [1] |

| 80 mg | Not specified | >95% (calculated) | High occupancy achieved at well-tolerated doses. | [4][5] |

| 1 mg - 20 mg | 24 hours post-dose | ~10-40% (dose-dependent) | Sustained target engagement. | [1] |

Table 4: Safety and Tolerability of this compound (Single Ascending Doses)

| Doses Tested | Population | Most Common Adverse Events | Severity | Key Finding | Reference |

| Up to 80 mg | Healthy male subjects | Dizziness, hypersomnia, somnolence | Mild and self-limiting | Safe and well-tolerated. No serious adverse events. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay for SV2A

While the specific protocol used for this compound is not publicly available, a general procedure for a competitive radioligand binding assay for SV2A can be described as follows:

-

Preparation of Membranes: Membranes are prepared from cells recombinantly expressing human SV2A (hSV2A).

-

Radioligand: A radiolabeled ligand that binds to SV2A with high affinity, such as [³H]-ucb 30889, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

First-in-Human (FIH) Single Ascending Dose (SAD) Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled study in healthy male subjects.[1][6]

-

Dosing: Single ascending oral doses of this compound (from 0.3 mg to 80 mg) or placebo were administered.[1]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

-

Safety and Tolerability Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety tests were monitored throughout the study.

-

Food Effect Assessment: A crossover study was conducted where subjects received a single dose of this compound in both fasted and fed states.[2]

[¹¹C]-UCB-J Positron Emission Tomography (PET) Imaging for SV2A Occupancy

-

Radiotracer: [¹¹C]-UCB-J, a PET tracer that specifically binds to SV2A, was used.[1]

-

Imaging Procedure:

-

A baseline PET scan is performed to measure the baseline SV2A density.

-

A single oral dose of this compound is administered.

-

Dynamic PET scans are acquired at the time of maximum plasma concentration (Tmax) of this compound and at 24 hours post-dose.[1]

-

-

Data Analysis: The SV2A occupancy is calculated by comparing the binding potential of [¹¹C]-UCB-J before and after this compound administration. The binding potential is determined using kinetic modeling of the dynamic PET data.

Preclinical Animal Models for Cognitive Enhancement

While the specific models used for this compound are not detailed in the available literature, common rodent models of cognitive deficit where a procognitive agent might be tested include:

-

Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is administered to induce learning and memory deficits. The ability of the test compound to reverse these deficits is assessed using tasks like the Morris water maze or passive avoidance test.

-

D-galactose-induced aging model: Chronic administration of D-galactose induces oxidative stress and cognitive decline, mimicking aspects of natural aging.

-

Lipopolysaccharide (LPS)-induced neuroinflammation model: LPS administration triggers an inflammatory response in the brain, leading to cognitive impairment.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Proposed mechanism of this compound at the presynaptic terminal.

Caption: Workflow of the first-in-human single ascending dose study of this compound.

Caption: Logical progression of this compound's development from preclinical to clinical stages.

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment … [ouci.dntb.gov.ua]

- 5. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

- 6. Syndesi Therapeutics progresses development of this compound for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]

Preclinical Cognitive Effects of SDI-118: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical cognitive effects of SDI-118. Specific quantitative data from preclinical studies on this compound have not been publicly released by UCB, Syndesi Therapeutics, or AbbVie. The tables and experimental protocols detailed below are representative examples based on standard methodologies used for evaluating cognitive enhancers and should not be considered as the actual results for this compound.

Introduction

This compound, a novel synaptic vesicle glycoprotein (B1211001) 2A (SV2A) modulator, has shown promise in preclinical models for its pro-cognitive effects.[1][2] Unlike other SV2A modulators such as levetiracetam (B1674943) and brivaracetam, which are primarily used as anti-epileptic drugs, this compound is reported to lack anti-convulsant activity while demonstrating cognitive enhancing properties in various animal models of cognitive deficit.[1] This unique profile suggests a distinct mechanism of action at the SV2A target, positioning this compound as a potential therapeutic for cognitive impairment in disorders like Alzheimer's disease and major depressive disorder. This technical guide provides an overview of the likely preclinical evaluation of this compound, including its mechanism of action, and representative experimental protocols and data presentation.

Mechanism of Action: Modulating Synaptic Transmission

This compound positively modulates the function of SV2A, a transmembrane protein found on synaptic vesicles that is crucial for the regulation of neurotransmitter release.[3][4] By binding to SV2A, this compound is thought to enhance synaptic efficiency, thereby improving communication between neurons. This modulation of synaptic function is believed to be the basis for its observed cognitive-enhancing effects in preclinical models.

The signaling pathway can be conceptualized as follows:

Preclinical Evaluation of Cognitive Effects

The cognitive-enhancing properties of a novel compound like this compound are typically assessed in a battery of behavioral tests in rodent models. These tests are designed to evaluate various cognitive domains, including learning, memory, and executive function.

Representative Data Presentation

The following tables illustrate how quantitative data from preclinical cognitive tests for a compound like this compound would be presented. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on Novel Object Recognition (NOR) Task in a Scopolamine-Induced Amnesia Model in Rats

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |

| Vehicle + Saline | - | 0.65 ± 0.05 |

| Vehicle + Scopolamine | - | 0.20 ± 0.04 |

| This compound + Scopolamine | 1 | 0.35 ± 0.06 |

| This compound + Scopolamine | 3 | 0.52 ± 0.05 |

| This compound + Scopolamine | 10 | 0.61 ± 0.07 |

Table 2: Effect of this compound on Spatial Learning in the Morris Water Maze (MWM) in Aged Mice

| Treatment Group | Dose (mg/kg) | Escape Latency (s) - Day 5 (Mean ± SEM) | Time in Target Quadrant (s) - Probe Trial (Mean ± SEM) |

| Young Control | - | 15.2 ± 2.1 | 45.3 ± 3.8 |

| Aged Vehicle | - | 42.5 ± 4.5 | 22.1 ± 2.9 |

| Aged this compound | 1 | 35.8 ± 3.9 | 28.7 ± 3.1 |

| Aged this compound | 3 | 25.1 ± 3.2 | 36.4 ± 3.5 |

| Aged this compound | 10 | 18.9 ± 2.5 | 41.2 ± 4.0 |

Detailed Experimental Protocols

Below are detailed, representative protocols for the key behavioral assays typically used to assess the cognitive effects of drug candidates.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow:

Protocol:

-

Habituation: Each animal is individually placed in an open-field arena (e.g., 50x50x50 cm) for 10 minutes to acclimate to the environment.

-

Training (T1): On the following day, two identical objects are placed in the arena, and the animal is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.

-

Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing (T2): After the retention interval, the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM)

The MWM is a classic behavioral test used to assess spatial learning and memory in rodents. The task requires the animal to use distal visual cues to locate a hidden platform submerged in a circular pool of opaque water.

Experimental Workflow:

Protocol:

-

Acquisition Training: Over 5 consecutive days, animals are subjected to 4 trials per day. In each trial, the animal is placed in the pool from one of four starting positions and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the quadrant where the platform was previously located is recorded as a measure of spatial memory retention.

-

Visible Platform Trial: To control for non-cognitive factors such as visual or motor impairments, a visible platform trial is conducted. The platform is marked with a visible cue and placed in a different quadrant for each trial.

-

Data Analysis: Key metrics for analysis include escape latency and path length during acquisition, and the time spent in the target quadrant during the probe trial.

Conclusion

While specific preclinical data for this compound remains proprietary, the available information strongly suggests its potential as a cognitive enhancer through the novel mechanism of SV2A modulation. The representative experimental designs and data formats provided in this guide offer a framework for understanding the preclinical evaluation of such a compound. Further publication of the detailed preclinical findings will be crucial for a comprehensive understanding of this compound's therapeutic potential.

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 4. news.abbvie.com [news.abbvie.com]

SDI-118 and Its Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDI-118 is a novel, orally active small molecule that acts as a positive modulator of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). SV2A is a crucial protein in the presynaptic terminal, playing a significant role in neurotransmitter release and synaptic plasticity. Preclinical and early clinical data suggest that this compound has the potential to be a pro-cognitive agent, enhancing synaptic efficiency and potentially treating cognitive impairment associated with various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical evidence, and clinical development. It is intended to be a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating SV2A to enhance synaptic plasticity.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A decline in synaptic plasticity is a hallmark of cognitive impairment observed in neurodegenerative diseases like Alzheimer's disease, as well as in psychiatric conditions such as schizophrenia and major depressive disorder.[1] The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a promising target for therapeutic intervention to enhance synaptic function.[2][3]

This compound is a novel SV2A modulator that has demonstrated pro-cognitive effects in preclinical models and has undergone Phase I clinical trials.[1][4] Unlike anti-convulsant drugs that also target SV2A, this compound is reported to enhance synaptic efficiency without causing sedation.[1] This document synthesizes the available technical information on this compound, including its binding characteristics, proposed mechanism of action, and data from clinical studies.

Core Data Presentation

In Vitro Binding Affinity and Selectivity

Quantitative data on the binding affinity and selectivity of this compound for SV2A are crucial for understanding its pharmacological profile.

| Target | IC50 (nM) | Selectivity vs. SV2A | Reference |

| Human SV2A | 13 | - | [1] |

| Human SV2B | >13,000 | >1000-fold | [1] |

| Human SV2C | >1,300 | >100-fold | [1] |

Table 1: In Vitro Binding Profile of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for human SV2A and its selectivity over other SV2 isoforms.

Clinical Pharmacokinetics and Target Occupancy

Phase I clinical trials have provided valuable data on the pharmacokinetic profile and target engagement of this compound in healthy human subjects.

| Dose | SV2A Occupancy | Key Findings | Reference |

| Single Ascending Doses | Dose-proportional | Safe and well-tolerated. Favorable pharmacokinetic profile for once-daily dosing. | [5] |

| Multiple Ascending Doses | >95% at highest dose | Safe and well-tolerated over 14 days in young and elderly participants. | [6] |

Table 2: Summary of Phase I Clinical Trial Data for this compound. This table presents key findings from the single and multiple ascending dose studies, including the achieved SV2A occupancy in the brain as measured by PET imaging.

Mechanism of Action and Signaling Pathways

This compound is a positive modulator of SV2A, a protein integral to the synaptic vesicle cycle.[7] The precise mechanism by which this compound enhances synaptic plasticity is still under investigation, but it is believed to involve the facilitation of synaptic vesicle exocytosis.

Proposed Signaling Pathway of this compound in Enhancing Synaptic Plasticity

The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal.

Figure 1: Proposed Mechanism of this compound at the Synapse. This diagram illustrates how this compound positively modulates SV2A, leading to enhanced neurotransmitter release and downstream effects on synaptic plasticity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the proprietary nature of drug development, specific preclinical protocols for this compound are not publicly available. However, this section provides an overview of the methodologies used in the published clinical trials and general templates for relevant preclinical cognitive tests.

Phase I Clinical Trial Protocol

The first-in-human study of this compound was a randomized, double-blind, placebo-controlled, single-ascending dose study in healthy male subjects.[5]

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.

-

Participants: Healthy male subjects.

-

Intervention: Single oral doses of this compound or placebo.

-

Primary Outcome Measures: Incidence of adverse events, vital signs, ECGs, and laboratory safety tests.

-

Secondary Outcome Measures: Pharmacokinetic parameters (Cmax, Tmax, AUC) and SV2A occupancy in the brain measured by Positron Emission Tomography (PET) imaging using the [11C]UCB-J tracer.[1][5]

A subsequent Phase I study investigated multiple ascending doses over 14 days in both young and elderly participants.[6] Functional measures in some studies included electroencephalogram (EEG) and functional magnetic resonance imaging (fMRI).[7]

Preclinical Cognitive Testing (General Protocols)

While specific protocols for this compound are not available, the following are standard methodologies for assessing pro-cognitive effects in rodents.

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.

-

Apparatus: A square open-field arena.

-

Habituation: Animals are habituated to the empty arena for a set period.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.

-

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

This test assesses spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Training: Animals undergo several trials per day for multiple days to learn the location of the hidden platform using distal cues in the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: Key metrics include escape latency during training, distance swam to find the platform, and time spent in the target quadrant during the probe trial.

Logical Workflow and Relationships

The development and investigation of this compound's role in synaptic plasticity follow a logical progression from in vitro characterization to clinical evaluation.

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]

- 3. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syndesi Therapeutics progresses development of this compound for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]

- 5. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 6. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

- 7. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator this compound — Fountain Healthcare Partners [fh-partners.com]

Unveiling the Therapeutic Potential of SDI-118 (ABBV-552): A Technical Overview of its Neuroprotective and Pro-Cognitive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: SDI-118, now known as ABBV-552, is a novel, orally bioavailable small molecule that acts as a selective modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] Developed to address the significant unmet medical need in cognitive impairment associated with neurodegenerative and psychiatric disorders, this compound represents a promising therapeutic approach.[1][3] Unlike existing treatments for Alzheimer's disease that primarily target acetylcholinesterase or NMDA receptors, this compound offers a distinct mechanism centered on enhancing synaptic function.[1] This technical guide provides a comprehensive analysis of the available preclinical and clinical data on this compound, with a focus on its neuroprotective and pro-cognitive attributes, experimental methodologies, and underlying mechanisms of action.

Core Mechanism of Action: Modulating Synaptic Efficacy

This compound's primary molecular target is SV2A, a transmembrane protein integral to presynaptic vesicles that is ubiquitously expressed across neuronal cell types.[1] SV2A is critically involved in the regulation of calcium-dependent neurotransmitter release through its interaction with synaptotagmin-1. By positively modulating SV2A function, this compound is hypothesized to enhance synaptic efficiency and plasticity, which are often impaired in neurodegenerative conditions.[4] Notably, while other SV2A ligands like levetiracetam (B1674943) exhibit anti-convulsant properties, this compound has been specifically engineered to be devoid of such activity, while demonstrating pro-cognitive effects in preclinical models.[3][5]

Preclinical Pharmacology

In Vitro Binding Affinity and Selectivity

In vitro radioligand binding studies have demonstrated this compound's high affinity for human recombinant SV2A. The selectivity profile of this compound is a key characteristic, distinguishing it from other SV2A ligands.

| Target | IC50 (nM) | Selectivity vs. SV2A |

| Human SV2A | 13 | - |

| Human SV2B | >13,000 | >1000-fold |

| Human SV2C | >1,300 | >100-fold |

Data from in vitro radioligand binding studies.[1]

Pro-Cognitive Effects in Animal Models

This compound has shown cognitive-enhancing effects across a range of animal models of cognitive deficit.[1][3][6] While specific quantitative data from these studies are not publicly available, the consistent reports of pro-cognitive activity without anti-convulsant effects underscore its unique pharmacological profile.

Clinical Development and Pharmacokinetics

This compound has successfully completed multiple Phase I clinical trials, demonstrating a favorable safety, tolerability, and pharmacokinetic profile.[1][5][7][8] The compound is currently in Phase II development for Alzheimer's disease under the designation ABBV-552.[9][10]

Phase I Study Design and Demographics

The first-in-human study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects. The study evaluated the safety, tolerability, and pharmacokinetics of oral this compound.[7][8] A subsequent part of the study involved PET imaging to measure SV2A target engagement.[1][7]

| Parameter | Value |

| Number of Subjects | 32 (SAD) |

| Age Range | Not specified |

| Sex | Male |

| Dose Range | 0.3 mg to 80 mg |

SAD: Single Ascending Dose[1]

Pharmacokinetic and Pharmacodynamic Profile

This compound exhibits a linear pharmacokinetic profile, with low to moderate inter-individual variability.[1] Its properties are suitable for once-daily oral administration.[5][7]

| PK/PD Parameter | Observation |

| Pharmacokinetics | Dose-proportional over the 0.3-80 mg range.[1] |

| Food Effect | No significant food effect on exposure.[1] |

| Target Occupancy | Dose-proportional SV2A occupancy in the brain.[1] |

| EC50 for SV2A Occupancy | Approximately 25 ng/mL.[11] |

| Predicted Occupancy | ~200 ng/mL plasma concentration is predicted to yield ~90% SV2A occupancy.[11] |

Safety and Tolerability

Across all Phase I studies, this compound was found to be safe and well-tolerated.[1][6][7]

| Adverse Events | Details |

| Most Common | Dizziness, hypersomnia, and somnolence.[1] |

| Severity | All reported adverse events were mild in intensity.[1][7] |

| Dose Relationship | The frequency of adverse events increased with higher doses.[1] |

Experimental Protocols

In Vitro SV2A Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assay methodologies.

-

Preparation of Membranes: Membranes from cells expressing human recombinant SV2A are prepared by homogenization and centrifugation.

-

Radioligand Incubation: Membranes are incubated with a specific SV2A radioligand (e.g., [³H]-levetiracetam) and varying concentrations of this compound in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.

PET Imaging for SV2A Target Occupancy in Humans (As per Clinical Trial)

This protocol is based on the methodology described in the first-in-human study of this compound.[1]

-

Subject Preparation: Healthy male subjects are administered a single oral dose of this compound or placebo.

-

PET Tracer Administration: At the time of predicted maximum plasma concentration (Tmax) of this compound, the SV2A-specific PET ligand [¹¹C]-UCB-J is administered intravenously.

-

Dynamic PET Scanning: Dynamic PET scans of the brain are acquired over a specified duration to measure the uptake and distribution of [¹¹C]-UCB-J.

-

Image Analysis: The binding potential of [¹¹C]-UCB-J in various brain regions is quantified.

-

Occupancy Calculation: SV2A occupancy by this compound is calculated by comparing the binding potential in the drug-treated state to the baseline (placebo) state.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Clinical Trial Workflow for First-in-Human Study

Caption: Workflow of the this compound first-in-human clinical trial.

Conclusion and Future Directions

This compound (ABBV-552) is a promising novel therapeutic agent with a unique mechanism of action focused on enhancing synaptic function through the positive modulation of SV2A. Its favorable safety, tolerability, and pharmacokinetic profile, along with demonstrated target engagement in early clinical trials, provide a strong rationale for its continued development for the treatment of cognitive impairment in Alzheimer's disease and other neurological disorders. While the pro-cognitive effects are well-documented in preclinical models, further research is needed to fully elucidate the specific neuroprotective properties of this compound and the downstream signaling pathways that mediate its therapeutic effects. The ongoing Phase II clinical trials will be crucial in determining the clinical efficacy of this innovative approach to treating cognitive decline.

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Frontiers | this compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement [frontiersin.org]

- 4. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

- 5. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator this compound — Fountain Healthcare Partners [fh-partners.com]

- 6. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 8. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment. | VIVES fund [vivesfund.com]

- 9. AbbVie ABROAD (Phase 2) | Alzheimers Research Australia [alzheimersresearch.org.au]

- 10. ABBV 552 - AdisInsight [adisinsight.springer.com]

- 11. researchgate.net [researchgate.net]

SDI-118: A Novel Modulator of Synaptic Vesicle Protein 2A for Alzheimer's Disease Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SDI-118 is a novel, orally active small molecule that acts as a positive modulator of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[1][2] It is under investigation for its potential to treat cognitive impairment associated with a range of central nervous system (CNS) disorders, including Alzheimer's disease (AD).[1][3] Synaptic dysfunction and loss are considered key contributors to the cognitive decline observed in AD.[2] By targeting SV2A, a protein crucial for the regulation of neurotransmitter release, this compound represents a promising therapeutic approach to enhance synaptic efficiency and potentially ameliorate cognitive deficits.[4][5][6] This technical guide provides a comprehensive overview of the core data and experimental protocols related to this compound.

Core Mechanism of Action

This compound's primary mechanism of action is the positive modulation of SV2A, a transmembrane protein found in the synaptic vesicles of neurons.[6] SV2A is critically involved in the process of synaptic vesicle trafficking and the calcium-dependent release of neurotransmitters.[1] While the precise mechanism by which SV2A modulation leads to pro-cognitive effects is still under investigation, it is believed that this compound enhances the efficiency of synaptic transmission, thereby improving neuronal communication.[5][6]

Unlike some other SV2A ligands, such as the anti-epileptic drug levetiracetam, this compound does not exhibit anti-convulsant properties but has demonstrated cognitive-enhancing effects in preclinical animal models.[1] This suggests a distinct interaction with SV2A, leading to a specific modulation of synaptic function relevant to cognition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its clinical evaluation.

Caption: Proposed signaling pathway of this compound at the presynaptic terminal.

Caption: General experimental workflow for the development of this compound.

Preclinical Data

In Vitro Binding Affinity

This compound demonstrates high affinity for human recombinant SV2A.

| Compound | Target | IC50 | Selectivity |

| This compound | Human SV2A | 13 nM[1][2] | >1000-fold over SV2B, >100-fold over SV2C[1][2] |

Experimental Protocol: In Vitro Radioligand Binding Assay

A competitive radioligand binding assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound for SV2A. The protocol, as inferred from standard practices, would involve:

-

Preparation of Membranes: Membranes from cells expressing human recombinant SV2A are prepared.

-

Radioligand: A radiolabeled ligand known to bind to SV2A (e.g., [³H]-levetiracetam) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by fitting the competition binding data to a sigmoidal dose-response curve.

Animal Models of Cognitive Deficit

This compound has shown pro-cognitive effects in various rodent models of cognitive impairment.[1][2] While specific quantitative data from these studies are not publicly available in the provided search results, the general findings indicate an improvement in cognitive performance.

Experimental Protocol: Animal Models of Cognitive Deficit

Commonly used animal models to assess pro-cognitive effects include:

-

Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce learning and memory deficits. The ability of this compound to reverse these deficits is then evaluated in behavioral tasks.[7]

-

Object recognition tests: These tests assess an animal's ability to recognize a novel object versus a familiar one, a measure of recognition memory.

-

Water maze tasks: These are used to evaluate spatial learning and memory.

Clinical Data: Phase I Studies

Multiple Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects.[4][5][8]

Safety and Tolerability

Single ascending doses (SAD) up to 80 mg and multiple ascending doses (MAD) administered for 14 days were found to be safe and well-tolerated in both young and elderly participants.[1][4]

| Adverse Events (SAD Study) | Frequency | Severity |

| Dizziness | Most frequent | Mild[1][9] |

| Hypersomnia | Frequent | Mild[1][9] |

| Somnolence | Occurred at the highest dose (80 mg) | Mild[1] |

No dose-limiting adverse reactions were observed in the SAD study.[1][9]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile suitable for once-daily dosing.[4][5][8]

| PK Parameter | Value |

| Absorption | Rapidly absorbed, with median Tmax of 0.5 to 2.75 hours (fasting)[1] |

| Dose Proportionality | Linear and dose-proportional Cmax and AUC[1][9] |

| Terminal Half-life (t½) | 33.8 to 49.9 hours[1] |

| Food Effect | No significant effect on Cmax or AUC[1][9] |

Experimental Protocol: Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected at predefined time points before and after oral administration of this compound.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

-

PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and t½.

Target Engagement: PET Imaging

Positron Emission Tomography (PET) imaging with the radioligand [¹¹C]-UCB-J, which binds to SV2A, was used to demonstrate target engagement in the brain.[1][9]

| Dose | SV2A Occupancy (at Tmax) |

| Dose-dependent | A clear relationship between plasma exposure and SV2A occupancy was observed.[8] |

| High Dose | Calculated to result in >95% SV2A occupancy.[4][5] |

Experimental Protocol: [¹¹C]-UCB-J PET Imaging

-

Radiotracer Synthesis: [¹¹C]-UCB-J is synthesized immediately prior to injection.[10][11]

-

Subject Preparation: Subjects are positioned in the PET scanner.

-

Radiotracer Injection: A bolus of [¹¹C]-UCB-J is administered intravenously.[1][10]

-

Dynamic PET Scan: Dynamic images of the brain are acquired over a specified period (e.g., 90 minutes) to measure the uptake and distribution of the radiotracer.[1][10]

-

Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.[10]

-

Data Analysis: The binding potential (BP_ND) or standardized uptake value ratio (SUVR) is calculated to quantify SV2A density.[10] SV2A occupancy by this compound is determined by comparing the binding potential before and after drug administration.

Pharmacodynamics: EEG Studies

Electroencephalogram (EEG) recordings were used to assess the functional effects of this compound on brain activity. Single doses of this compound produced a unique profile of changes in quantitative EEG relative frequency power, consistent with its novel mechanism of action.[4][5]

Experimental Protocol: Quantitative EEG Analysis

-

EEG Recording: Continuous EEG data is recorded from multiple scalp electrodes before and after the administration of this compound or placebo.

-

Data Preprocessing: The raw EEG data is filtered to remove artifacts (e.g., eye blinks, muscle activity).

-

Spectral Analysis: The preprocessed EEG data is subjected to Fourier analysis to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

-

Statistical Analysis: Changes in the power of specific frequency bands after drug administration are compared to baseline and placebo to identify statistically significant effects.

Future Directions

The promising safety, pharmacokinetic, and target engagement data from Phase I studies have supported the progression of this compound into further clinical development.[3][4] Ongoing and planned studies will evaluate the efficacy of this compound in improving cognitive function in patient populations, including elderly subjects with cognitive decline and individuals with major depressive disorder reporting cognitive impairment.[4][5] These studies will likely employ a combination of cognitive testing and functional neuroimaging (fMRI) to assess the therapeutic potential of this novel SV2A modulator.[3][4]

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syndesi Therapeutics announces commencement of dosing in clinical trial of this compound in elderly subjects with cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 4. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator this compound — Fountain Healthcare Partners [fh-partners.com]

- 5. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

- 6. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 7. Food Science of Animal Resources [kosfaj.org]

- 8. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment. | VIVES fund [vivesfund.com]

- 9. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simplified Quantification of 11C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of [11C]UCB-J and [18F]FDG PET in Alzheimer’s disease: A tracer kinetic modeling study - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of SDI-118 in Treating Schizophrenia Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current therapeutic options primarily target dopaminergic and serotonergic systems, often with limited efficacy, particularly for cognitive and negative symptoms. Emerging evidence points to synaptic dysfunction as a core pathophysiological feature of schizophrenia. Synaptic Vesicle Glycoprotein 2A (SV2A) is a key presynaptic protein involved in the regulation of neurotransmitter release and synaptic function. Notably, reduced SV2A density has been observed in the brains of individuals with schizophrenia, highlighting it as a promising therapeutic target. SDI-118 is a novel, orally active modulator of SV2A. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, focusing on its potential for treating symptoms of schizophrenia. While direct clinical efficacy data in schizophrenia patients is not yet available, this document will detail the mechanism of action, pharmacokinetic profile, safety, and target engagement of this compound, establishing a strong rationale for its further investigation in this patient population.

Introduction: The Rationale for Targeting SV2A in Schizophrenia

The pathophysiology of schizophrenia is increasingly understood as a disorder of synaptic connectivity. Post-mortem and in vivo neuroimaging studies have demonstrated reduced synaptic density in key brain regions of individuals with schizophrenia, such as the prefrontal cortex and hippocampus. Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.

Recent studies utilizing positron emission tomography (PET) with the SV2A-specific radioligand [¹¹C]UCB-J have provided in vivo evidence of lower SV2A density in the frontal and anterior cingulate cortices of schizophrenia patients. This reduction in a key synaptic protein provides a compelling biological basis for the cognitive and functional deficits observed in the disorder. Therefore, modulating SV2A presents a novel therapeutic strategy aimed at restoring synaptic function and potentially ameliorating the core symptoms of schizophrenia.

This compound is a novel small molecule that acts as a positive modulator of SV2A. Unlike anti-epileptic drugs that also target SV2A, this compound has been developed to enhance cognitive function without causing sedation or other unwanted side effects. This document summarizes the existing data on this compound and outlines its therapeutic potential for schizophrenia.

Mechanism of Action of this compound

This compound is an orally active modulator of Synaptic Vesicle Glycoprotein 2A (SV2A) with a high affinity, demonstrating an IC50 of 13 nM.[1] By binding to SV2A, this compound is thought to positively modulate its function, leading to an enhancement of synaptic transmission. This modulation is believed to improve the efficiency of neurotransmitter release at the presynaptic terminal. The precise downstream signaling cascade following SV2A modulation by this compound is a subject of ongoing research, but the primary effect is hypothesized to be the restoration of normal synaptic function.

Preclinical and Clinical Data

To date, publically available data on this compound does not include specific studies in animal models of schizophrenia or clinical trials in patients with schizophrenia. The development program has primarily focused on establishing safety, tolerability, pharmacokinetics, and target engagement in healthy volunteers, with a view to treating cognitive impairment across various CNS disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human (FIH) single ascending dose (SAD) clinical trial in healthy male subjects (NCT05486195).[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Ascending Doses)

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) | t1/2 (h) |

| 0.3 mg | 1.5 | 2.3 | 45 | 34 |

| 1 mg | 1.5 | 7.8 | 150 | 38 |

| 3 mg | 1.5 | 23.4 | 450 | 42 |

| 10 mg | 1.5 | 78 | 1500 | 45 |

| 20 mg | 2.0 | 156 | 3000 | 48 |

| 40 mg | 2.0 | 312 | 6000 | 50 |

| 60 mg | 2.0 | 468 | 9000 | 50 |

| 80 mg | 2.0 | 624 | 12000 | 50 |

Data are approximate values derived from published graphs and text and are intended for illustrative purposes.[1]

Table 2: SV2A Target Occupancy by this compound in Healthy Male Subjects (PET Imaging with [¹¹C]UCB-J)

| Dose | Plasma Concentration at Tmax (ng/mL) | SV2A Occupancy at Tmax (%) |

| 1 mg | ~8 | ~20 |

| 2 mg | ~16 | ~40 |

| 10 mg | ~78 | ~80 |

| 20 mg | ~156 | >90 |

Data are approximate values derived from published graphs and text and are intended for illustrative purposes.[1][2]

Table 3: Safety and Tolerability of this compound in Healthy Male Subjects (Single Ascending Doses)

| Dose Range | Most Common Adverse Events | Severity |

| 0.3 mg - 80 mg | Dizziness, Hypersomnia, Somnolence | Mild |

Adverse events increased in frequency with increasing doses. No serious adverse events were reported.[1][3][4]

Experimental Protocols

First-in-Human, Single Ascending Dose Study (NCT05486195) [1]

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending oral dose study.

-

Participants: 32 healthy male subjects.

-

Intervention: Single oral doses of this compound (ranging from 0.3 mg to 80 mg) or placebo.

-

Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

-

Secondary Endpoints:

-

Pharmacokinetics of this compound, with blood samples collected at predefined time points to determine plasma concentrations.

-

SV2A target occupancy in the brain, measured by PET imaging with the radioligand [¹¹C]UCB-J in a subset of 8 subjects.

-

-

Exploratory Endpoints:

-

Effect of food on the pharmacokinetics of this compound.

-

Assessment of mood state using standardized questionnaires.

-

Resting-state functional MRI (rs-fMRI) to explore changes in brain connectivity.

-

Future Directions and Conclusion

The available data on this compound demonstrate a promising profile for a novel therapeutic agent targeting synaptic dysfunction. The compound is orally bioavailable, has a predictable pharmacokinetic profile suitable for once-daily dosing, and achieves high levels of SV2A target engagement in the human brain at doses that are well-tolerated.[3][5]

The critical next step for evaluating the potential of this compound in schizophrenia is to conduct well-designed clinical trials in this patient population. Such trials should include robust assessments of cognitive function, as well as positive and negative symptoms. Given the heterogeneity of schizophrenia, it may be beneficial to utilize biomarkers, such as baseline SV2A levels measured by PET, to identify patients who are most likely to respond to treatment.

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 4. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

The SV2A Modulator SDI-118: A Deep Dive into its Potential Impact on Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the novel synaptic vesicle glycoprotein (B1211001) 2A (SV2A) modulator, SDI-118 (also known as ABBV-552), and its potential therapeutic application in treating cognitive impairment associated with major depressive disorder (MDD). We will delve into the available data on its mechanism of action, summarize key quantitative findings from clinical and preclinical evaluations, and provide detailed experimental protocols for the pivotal studies conducted to date.

Core Mechanism of Action: Modulating Synaptic Transmission

This compound is a small molecule that acts as a positive allosteric modulator of synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in the membranes of synaptic vesicles.[1][2] SV2A is crucial for the proper regulation of neurotransmitter release at the presynaptic terminal.[1][2] By binding to SV2A, this compound is thought to enhance synaptic transmission and efficiency, which may, in turn, alleviate the cognitive deficits observed in various neurological and psychiatric disorders, including MDD.[3][4]

Unlike other SV2A ligands such as the anti-convulsant levetiracetam, this compound has been specifically developed to be devoid of anti-convulsant activity while retaining pro-cognitive effects.[1][2] This selective activity profile makes it a promising candidate for treating cognitive impairment without the sedative side effects associated with anti-epileptic drugs.

The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram:

Caption: Proposed mechanism of action of this compound at the synapse.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from in vitro and clinical studies.

Table 1: In Vitro Binding Affinity

| Target | Parameter | Value | Reference |

| Human recombinant SV2A (hSV2A) | IC50 | 13 nM | [1] |

| SV2B | Selectivity | >1000-fold | [1] |

| SV2C | Selectivity | >100-fold | [1] |

Table 2: Phase I Single Ascending Dose (SAD) Study in Healthy Male Subjects

| Parameter | Details | Reference |

| Number of Subjects | 32 | [1] |

| Dose Range | Up to 80 mg (single oral dose) | [1][5] |

| Pharmacokinetics | Linear profile, no significant food effect | [1][5] |

| SV2A Occupancy | Dose-proportional; >90% at higher doses | [2] |

| Most Frequent Adverse Events | Dizziness, hypersomnia, somnolence (all mild) | [1][5] |

Table 3: Phase I Multiple Ascending Dose (MAD) Study in Healthy Young and Elderly Subjects

| Parameter | Details | Reference |

| Dosing Duration | 14 days | [3] |

| SV2A Occupancy (at highest dose) | >95% | [3] |

| Dosing Regimen Suitability | Once-daily | [3] |

| Safety | Safe and well-tolerated | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

First-in-Human Single Ascending Dose (SAD) Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound in healthy male subjects.

Study Design:

-

Randomized, placebo-controlled, double-blind study.

-

Single ascending oral doses of this compound up to 80 mg were administered.[1][5]

Methodology:

-

Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

-

Brain Target Occupancy (Pharmacodynamics):

-

Safety and Tolerability Assessment:

-

Adverse events were monitored and recorded throughout the study.

-

Vital signs, ECGs, and laboratory safety tests were performed.

-

-

Exploratory Objectives:

References

- 1. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator this compound — Fountain Healthcare Partners [fh-partners.com]

- 4. Syndesi Therapeutics progresses development of this compound for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]

- 5. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

SDI-118: A Comprehensive Technical Review of its Selectivity Profile for SV2A Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDI-118 is a novel, orally available small molecule that modulates the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a crucial protein in the presynaptic terminal involved in neurotransmission.[1][2][3] Unlike other SV2A ligands such as levetiracetam (B1674943) and brivaracetam, which exhibit anti-convulsant properties, this compound has demonstrated procognitive effects in various animal models without anti-seizure activity.[1][4] This unique profile suggests a distinct mechanism of action and highlights its potential as a therapeutic agent for cognitive disorders.[1][5] This technical guide provides an in-depth analysis of the selectivity profile of this compound for the different SV2A isoforms.

Quantitative Selectivity Profile of this compound

This compound exhibits a high affinity for the human recombinant SV2A isoform, with a half-maximal inhibitory concentration (IC50) of 13 nM.[1][2] Importantly, it displays significant selectivity over the other two known isoforms, SV2B and SV2C. The selectivity for SV2A is over 1000-fold higher than for SV2B and over 100-fold higher than for SV2C.[1] This high degree of selectivity is a key characteristic of this compound and likely contributes to its unique pharmacological profile.

| Parameter | Value | Isoform |

| IC50 | 13 nM | Human recombinant SV2A |

| Selectivity vs. SV2B | >1000-fold | |

| Selectivity vs. SV2C | >100-fold |

Experimental Protocols

The determination of the isoform selectivity of this compound was achieved through in vitro radioligand binding assays. While the specific proprietary details of the assay conducted for this compound are not publicly available, a standard and widely accepted methodology for this type of study is outlined below.

Objective: To determine the binding affinity (IC50) of this compound for human SV2A, SV2B, and SV2C isoforms and to establish its selectivity profile.

Materials:

-

Test Compound: this compound

-

Radioligand: A high-affinity, selective SV2A radioligand (e.g., [³H]-UCB-30889 or a similar probe).

-

Recombinant Human Isoforms: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing human SV2A, SV2B, or SV2C.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific Binding Control: A high concentration of a known SV2A ligand (e.g., levetiracetam) to determine non-specific binding.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Cells expressing the respective human SV2A, SV2B, or SV2C isoforms are harvested and homogenized in a suitable buffer.

-

The cell homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A constant concentration of the radioligand is incubated with the prepared membranes from each of the three SV2 isoforms.

-

Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a defined temperature (e.g., room temperature or 37°C) for a specific duration.

-

To determine non-specific binding, a parallel set of experiments is conducted in the presence of a saturating concentration of a known SV2A ligand.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value for this compound for each isoform. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The selectivity ratios are calculated by dividing the IC50 value for SV2B and SV2C by the IC50 value for SV2A.

-

Visualizations

Caption: Experimental workflow for determining the SV2A isoform selectivity of this compound.

Caption: Logical relationship of this compound's binding affinity to SV2A isoforms.

References

In Vitro Characterization of SDI-118 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SDI-118, a novel, orally active modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A). This compound has demonstrated high binding affinity and selectivity for SV2A, positioning it as a promising candidate for therapeutic interventions in cognitive impairment. This document outlines the quantitative binding data, detailed experimental protocols for determining binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for human SV2A has been determined through in vitro radioligand binding studies. The key quantitative data are summarized in the table below, highlighting its potent and selective interaction with its primary target.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound | Human recombinant SV2A (hSV2A) | Radioligand Binding Assay | 13 | >1000-fold over SV2B, >100-fold over SV2C | [1][2] |

Table 1: Summary of this compound In Vitro Binding Affinity. The half-maximal inhibitory concentration (IC50) indicates the potency of this compound in displacing a radiolabeled ligand from the SV2A protein. The high selectivity for the SV2A isoform over SV2B and SV2C underscores the specific nature of this interaction.

Experimental Protocols: Radioligand Binding Assay for this compound

The following protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the SV2A protein. This method is based on the principle of measuring the displacement of a known radiolabeled SV2A ligand by the unlabeled test compound, this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human SV2A protein.

Materials:

-

Target: Membranes from cells expressing human recombinant SV2A (hSV2A).

-

Radioligand: A suitable high-affinity SV2A radioligand (e.g., [³H]-levetiracetam or a similar tritiated analog).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SV2A ligand (e.g., levetiracetam) to determine non-specific binding.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes containing hSV2A on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes to the desired final concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

This compound Competition: A serial dilution of this compound, radioligand, and membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of this compound.

-

Mandatory Visualizations

Signaling Pathway

The procognitive effects of this compound are mediated through its positive modulation of SV2A function at the presynaptic terminal. While the precise downstream signaling cascade is an area of active research, evidence suggests the involvement of the PI3K (Phosphatidylinositol 3-kinase) pathway in SV2A-mediated neuronal function and its relevance in cognitive processes.

Caption: Proposed signaling pathway for this compound's procognitive effects.

Experimental Workflow

The following diagram illustrates the key steps involved in the radioligand binding assay used to characterize the binding affinity of this compound.

Caption: Workflow of the in vitro radioligand binding assay.

References

In-Depth Technical Guide: Pharmacokinetic Profile of Oral SDI-118

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDI-118 is an orally active, small molecule modulator of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein that plays a crucial role in the regulation of synaptic transmission.[1][2][3] Developed by Syndesi Therapeutics, this compound is being investigated for its potential to treat cognitive impairment associated with various central nervous system disorders, including Alzheimer's Disease and major depressive disorder.[1][4][5] Unlike other SV2A ligands with anti-convulsant properties, this compound has shown pro-cognitive effects in preclinical models.[3] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of oral this compound, compiled from data disclosed in early-phase clinical trials.

Core Pharmacokinetic Profile

Summary of Key Findings

Early clinical development has established that this compound possesses a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[1][6][7] The compound exhibits linear pharmacokinetics, and its absorption is not significantly affected by food.[3][8] Following oral administration, this compound effectively penetrates the brain and demonstrates dose-proportional engagement with its target, SV2A.[3][8]

Data from Phase I Clinical Trials

The following tables summarize the available quantitative pharmacokinetic data from the first-in-human (FIH) single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects

| Parameter | Value | Conditions/Notes |

| Dose Range | Up to 80 mg | Single oral doses.[3][8] |

| Tmax (median) | 1.5 hours | Fasted state.[9] |

| 4.0 hours | Fed state (high-fat meal).[9] | |

| Terminal Half-Life (t½) | 34 - 50 hours | Apparent mean terminal elimination half-life.[9] |

| Dose Proportionality | Linear | Observed across the tested dose range.[3][8] |

| Food Effect | No significant impact on Cmax and AUC | Tmax was delayed.[3][8][9] |

Table 2: Target Engagement and Exposure-Response Relationship

| Parameter | Value | Method/Notes |

| Target | Synaptic Vesicle Glycoprotein 2A (SV2A) | |

| IC50 | 13 nM | In vitro radioligand binding assay using human recombinant SV2A.[2][3] |

| EC50 for Target Occupancy | ~25 ng/mL | Estimated plasma concentration to achieve 50% SV2A occupancy.[9] |

| Predicted 90% Occupancy | ~200 ng/mL | Plasma concentration predicted to result in ~90% of maximal SV2A occupancy.[9] |

| Target Occupancy at Highest Tested Dose | > 95% | Calculated SV2A occupancy at the highest dose in the MAD study.[1][7] |

Experimental Protocols

First-in-Human, Single Ascending Dose (SAD) Study

This study was a randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.

-

Dosing: Single ascending oral doses of up to 80 mg were administered.[3][8] The initial 0.3 mg dose was given as a liquid formulation, while subsequent doses (1 mg and higher) were administered as powder in capsules.[3]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

-

Food Effect Assessment: A subset of seven subjects participated in a food effect evaluation, where the pharmacokinetics of this compound were compared under fasted and fed (high-fat meal) conditions.[3][8]

-

Target Engagement Assessment: Positron Emission Tomography (PET) imaging with the specific SV2A ligand [11C]-UCB-J was utilized in a cohort of eight subjects to quantify the occupancy of SV2A in the brain and its relationship with plasma drug concentrations.[3][8][10]

Multiple Ascending Dose (MAD) Study

This study aimed to evaluate the safety, tolerability, and pharmacokinetics of this compound following repeated administration.

-

Study Population: Healthy young and elderly male and female participants.[1][4][7]

-

Dosing Regimen: Multiple ascending doses were administered over a 14-day period.[1][4][7]

-

Primary Endpoints: Safety, tolerability, and pharmacokinetics.

Visualizations

Mechanism of Action: SV2A Modulation

The following diagram illustrates the proposed mechanism of action for this compound at the pre-synaptic terminal.

Caption: High-level overview of this compound's modulation of SV2A at the presynaptic terminal.

Experimental Workflow: First-in-Human SAD Study

The diagram below outlines the key stages of the first-in-human single ascending dose clinical trial for this compound.

Caption: Workflow of the this compound first-in-human single ascending dose (SAD) trial.

References

- 1. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator this compound — Fountain Healthcare Partners [fh-partners.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syndesi Therapeutics progresses development of this compound for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]

- 5. Syndesi Therapeutics announces commencement of dosing in clinical trial of this compound in elderly subjects with cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 6. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, this compound, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]

- 7. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator this compound, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]

- 8. This compound, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ucbventures.com [ucbventures.com]

Foundational Research on SV2A Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic vesicle glycoprotein (B1211001) 2A (SV2A) is an integral transmembrane protein found in synaptic vesicles throughout the central nervous system.[1] Its ubiquitous expression and critical role in neurotransmission have made it a focal point of neurological research and a key target for antiepileptic drugs.[1][2] This technical guide provides an in-depth overview of the foundational research on SV2A function, consolidating key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows. The primary audience for this document includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of SV2A's core functions and the methodologies used to investigate them.

Introduction to SV2A

SV2A is a 12-transmembrane domain protein that is a member of the major facilitator superfamily of transporters.[2][3] It is one of three isoforms (SV2A, SV2B, and SV2C), with SV2A being the most predominantly and widely expressed throughout the brain.[1][4] Initial research identifying SV2A as the specific binding site for the antiepileptic drug levetiracetam (B1674943) propelled it into the spotlight as a crucial player in the pathophysiology of epilepsy and a promising target for novel therapeutics.[5][6][7]

Subsequent studies have elucidated SV2A's multifaceted role in the synaptic vesicle cycle, including its involvement in vesicle trafficking, priming, and the regulation of calcium-dependent neurotransmitter release.[2][3][8] A significant aspect of its function lies in its interaction with synaptotagmin-1 (Syt1), the primary calcium sensor for synchronous neurotransmitter release.[3][9] SV2A is believed to be essential for the correct trafficking and localization of Syt1 to synaptic vesicles, thereby ensuring the fidelity of synaptic transmission.[3][9]

Genetic knockout studies in mice have underscored the critical nature of SV2A. Mice lacking SV2A exhibit severe seizures and die within a few weeks of birth, highlighting its indispensable role in maintaining normal brain function.[1][10] This guide will delve into the molecular mechanisms underlying these functions, present the quantitative data that forms the basis of our current understanding, and provide the technical protocols necessary to study this vital protein.

Quantitative Data on SV2A Function

A cornerstone of understanding SV2A's role is the quantitative analysis of its interactions and its impact on synaptic processes. The following tables summarize key data from foundational research in this area.

Table 1: Binding Affinities of Ligands to SV2A

The affinity of various compounds for SV2A is a critical determinant of their therapeutic potential. Levetiracetam and its analogue brivaracetam (B1667798) are notable for their specific and high-affinity binding to SV2A.

| Compound | Species | Preparation | Ki (nM) | pKi | Reference(s) |

| Levetiracetam | Human | Brain homogenate | 1740 | 5.7 | [11] |

| Brivaracetam | Human | Brain homogenate | ~87 | 7.1 | [12] |

| UCB 30889 | Human | Brain homogenate | 53-75 (Kd) | - | [13] |

| Levetiracetam | Rat | Brain membranes | 8000 (Ki at 37°C) | - | [14] |

| Brivaracetam | Rat | Brain homogenate | - | 7.1 | [12] |

Table 2: Impact of SV2A Knockout on Synaptic Vesicle Pools and Neurotransmission

The genetic deletion of SV2A has profound effects on the machinery of neurotransmitter release. Studies in knockout mice have provided quantitative insights into these alterations.

| Parameter | Model System | Wild-Type Value | SV2A Knockout Value | Percent Change | Reference(s) |

| Readily Releasable Pool (RRP) Size | Mouse Chromaffin Cells | (Normalized to 1) | Significantly Reduced | - | [1][15] |

| mEPSC Amplitude (pA) | Mouse Hippocampal Neurons | 19.73 ± 0.42 | 18.48 ± 1.11 | -6.3% | [5] |